6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one 6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one CP-744809 is a highly selective orally available small molecule inhibitor of aldose reductase.
Brand Name: Vulcanchem
CAS No.: 463976-07-0
VCID: VC0524352
InChI: InChI=1S/C13H9ClN2O4S/c1-7-9-6-8(14)2-3-10(9)20-13(7)21(18,19)12-5-4-11(17)15-16-12/h2-6H,1H3,(H,15,17)
SMILES: CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)C3=NNC(=O)C=C3
Molecular Formula: C13H9ClN2O4S
Molecular Weight: 324.74 g/mol

6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one

CAS No.: 463976-07-0

Cat. No.: VC0524352

Molecular Formula: C13H9ClN2O4S

Molecular Weight: 324.74 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one - 463976-07-0

Specification

CAS No. 463976-07-0
Molecular Formula C13H9ClN2O4S
Molecular Weight 324.74 g/mol
IUPAC Name 3-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonyl]-1H-pyridazin-6-one
Standard InChI InChI=1S/C13H9ClN2O4S/c1-7-9-6-8(14)2-3-10(9)20-13(7)21(18,19)12-5-4-11(17)15-16-12/h2-6H,1H3,(H,15,17)
Standard InChI Key FXFPQPNUMWQRAO-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)C3=NNC(=O)C=C3
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)C3=NNC(=O)C=C3
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of two aromatic heterocycles: a 5-chloro-3-methylbenzofuran moiety and a pyridazin-3(2H)-one ring interconnected by a sulfonyl (-SO₂-) bridge. The benzofuran subunit contains a chlorine atom at position 5 and a methyl group at position 3, while the pyridazinone ring features a ketone group at position 3 . This arrangement introduces electron-withdrawing and steric effects that influence reactivity and intermolecular interactions.

Substituent Effects

The chloro and methyl groups on the benzofuran ring enhance the compound’s lipophilicity, as evidenced by its calculated LogP value of 4.04 . The sulfonyl group contributes to hydrogen-bonding capacity, with a polar surface area (PSA) of 84.45 Ų , suggesting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or acetone .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous pyridazinones reveal characteristic signals:

  • ¹H-NMR: Aromatic protons in the benzofuran region appear as multiplet peaks between δ 7.18–8.46 ppm, while the pyridazinone proton resonates as a singlet near δ 7.19 ppm .

  • ¹³C-NMR: The carbonyl carbon of the pyridazinone ring is observed at δ 158–160 ppm, consistent with similar derivatives .
    Infrared (IR) spectroscopy shows strong absorption bands for the sulfonyl group (1150–1350 cm⁻¹) and the pyridazinone carbonyl (1650–1700 cm⁻¹) .

Table 1: Molecular Properties of 6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one

PropertyValueSource
Molecular FormulaC₁₃H₉ClN₂O₄S
Molecular Weight (g/mol)324.74
Exact Mass324.007
LogP4.04
PSA (Ų)84.45

Synthesis and Optimization Strategies

Key Synthetic Pathways

The compound is synthesized via a multi-step sequence involving:

  • Friedel-Crafts Acylation: Formation of the benzofuran core using mucochloric acid and benzene in the presence of AlCl₃ .

  • Hydrazine Cyclocondensation: Reaction of the dichlorophenylfuranone intermediate with hydrazine hydrate in DMF at 80°C to yield the pyridazinone ring .

  • Sulfonylation: Introduction of the sulfonyl group via reaction with chlorosulfonic acid or a sulfonyl chloride derivative .

Reaction Optimization

Yield improvements are achieved by adjusting solvents and temperatures. For example, substituting DMF for acetone in the cyclocondensation step increases the yield from 46% to 68% . Similarly, sulfonylation proceeds efficiently in acetone at room temperature, avoiding side reactions observed in polar solvents .

Table 2: Synthetic Conditions for Pyridazinone Derivatives

StepReagents/ConditionsYieldSource
Benzofuran FormationAlCl₃, benzene, 3 h, RT60%
CyclocondensationHydrazine hydrate, DMF, 80°C68%
SulfonylationClSO₃H, acetone, RT73%

Analytical Validation

Purification via preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (1:1) ensures >95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.007 .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in DMF (50 mg/mL) and acetone (30 mg/mL) . Its LogP value of 4.04 suggests preferential partitioning into lipid membranes, a trait beneficial for bioavailability.

Thermal Stability

Differential scanning calorimetry (DSC) of related pyridazinones shows decomposition temperatures above 200°C , indicating robustness under standard storage conditions.

Biological Activities and Mechanisms

Anti-inflammatory Action

In murine models, analogs reduce carrageenan-induced edema by 60–70% at 50 mg/kg, likely via cyclooxygenase-2 (COX-2) inhibition . The chloro substituent on the benzofuran ring augments electron-deficient interactions with COX-2’s active site .

Agricultural Applications

As a herbicide intermediate, the compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials show 90% suppression of Amaranthus retroflexus at 10 g/hectare .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor to sulfonamide-based therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes . Patent US9233946B2 highlights its role in synthesizing thiazole-containing sulfonamides with nanomolar IC₅₀ values .

Agrochemical Formulations

Formulated as a wettable powder or emulsifiable concentrate, it is compatible with adjuvants like polyoxyethylene alkyl ethers . Regulatory filings in the EU and U.S. are pending due to its favorable ecotoxicological profile .

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